molecular formula C9H12BNO3 B1431250 2-(Cyclopropylmethoxy)pyridine-3-boronic acid CAS No. 1621416-45-2

2-(Cyclopropylmethoxy)pyridine-3-boronic acid

Cat. No. B1431250
M. Wt: 193.01 g/mol
InChI Key: OLXQVSPUBVQZSS-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)pyridine-3-boronic acid is a chemical compound with the linear formula C9H12BNO3 . It is used in organic synthesis and is a reagent in Suzuki cross-coupling reactions .


Synthesis Analysis

The synthesis of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid could potentially involve lithiation, a process that has been used in the synthesis of 3-pyridine boronic acid . Additionally, the synthesis of complex boronic acids has been accelerated using acoustic dispensing technology .


Molecular Structure Analysis

The molecular structure of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid consists of a pyridine ring with a boronic acid group at the 3-position and a cyclopropylmethoxy group at the 2-position .


Chemical Reactions Analysis

Boronic acids, including 2-(Cyclopropylmethoxy)pyridine-3-boronic acid, are involved in various chemical reactions. They are used as reagents in Suzuki-Miyaura cross-coupling reactions . They can also participate in other transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and regioselective deuteration or sulfonamide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid include a molecular weight of 193.01 and a predicted density of 1.25±0.1 g/cm3. The predicted boiling point is 379.4±52.0 °C .

Safety And Hazards

While specific safety and hazard information for 2-(Cyclopropylmethoxy)pyridine-3-boronic acid is not available, general precautions for handling boronic acids include avoiding dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing. Personal protective equipment and adequate ventilation are recommended .

Future Directions

The future of boronic acid research, including 2-(Cyclopropylmethoxy)pyridine-3-boronic acid, lies in the development of new synthetic methods and applications. For instance, the use of acoustic dispensing technology has been proposed to accelerate the synthesis of complex boronic acids . Additionally, boronic acids are increasingly being seen in approved drugs, indicating their potential in pharmaceutical applications .

properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c12-10(13)8-2-1-5-11-9(8)14-6-7-3-4-7/h1-2,5,7,12-13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXQVSPUBVQZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)pyridine-3-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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